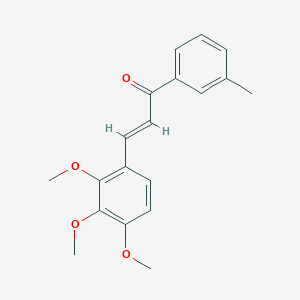
(2E)-3-(3,4-Dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(3,4-Dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one is a chemical compound belonging to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α, β-unsaturated carbonyl system
準備方法
Synthetic Routes and Reaction Conditions
The most common method for synthesizing chalcones, including (2E)-3-(3,4-Dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one, is the Claisen-Schmidt condensation. This reaction involves the condensation of an acetophenone derivative with an aromatic aldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an alcoholic solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which is crucial for large-scale production.
化学反応の分析
Types of Reactions
(2E)-3-(3,4-Dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α, β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce saturated ketones or alcohols. Substitution reactions can lead to a variety of substituted chalcones with different functional groups.
科学的研究の応用
Chemistry
In chemistry, (2E)-3-(3,4-Dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology and Medicine
This compound has shown potential in biological and medicinal research due to its structural similarity to natural products with biological activitySpecifically, this compound has been investigated for its antiproliferative activity against cancer cell lines .
Industry
In the industrial sector, chalcones are used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. The versatility of this compound makes it a valuable compound for various industrial applications.
作用機序
The mechanism of action of (2E)-3-(3,4-Dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, its antiproliferative activity against cancer cells is believed to be mediated through the inhibition of key enzymes and signaling pathways involved in cell growth and survival. The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells being studied.
類似化合物との比較
Similar Compounds
(2E)-1-(4-Methoxyphenyl)-3-phenylprop-2-en-1-one: Another chalcone with a methoxy group on the phenyl ring.
(2E)-1-(3,4-Dimethoxyphenyl)-3-phenylprop-2-en-1-one: Similar structure but without the methyl group on the phenyl ring.
(2E)-1-(3-Methylphenyl)-3-phenylprop-2-en-1-one: Similar structure but without the methoxy groups on the phenyl ring.
Uniqueness
The uniqueness of (2E)-3-(3,4-Dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one lies in the combination of methoxy and methyl groups on the phenyl rings. This specific substitution pattern can influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other chalcones.
Conclusion
This compound is a versatile chalcone with significant potential in various fields of research and industry. Its unique structure allows for diverse chemical reactions and applications, making it a valuable compound for further study and development.
特性
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-13-5-4-6-15(11-13)16(19)9-7-14-8-10-17(20-2)18(12-14)21-3/h4-12H,1-3H3/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVAVHLRWDFCJIK-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C=CC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)/C=C/C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![4-[2-(2-methoxyethoxy)ethylamino]-4-oxobutanoic acid](/img/structure/B6323490.png)




